![molecular formula C16H20N4O2S B2935468 N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide CAS No. 443348-05-8](/img/structure/B2935468.png)
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit a specific kinase enzyme that is involved in various cellular signaling pathways.
Aplicaciones Científicas De Investigación
Versatile Synthesis and Antimalarial Applications
A versatile synthesis approach for creating compounds related to "N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide" has been developed, facilitating the creation of antimalarial alkaloid analogues. This synthesis process, involving Eschenmoser sulfide contraction followed by chemoselective catalytic hydrogenation, provides access to N-alkyl analogues and variations in the piperidine ring, demonstrating a flexible route to explore potential antimalarial applications (J. Michael, C. B. Koning, & Daniel P Pienaar, 2006).
Antibacterial and Antifungal Activity
Novel analogues synthesized via Knoevenagel condensation have shown significant biological activity against various standard bacterial and fungal strains. This research underscores the potential of these compounds in developing new antibacterial and antifungal agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Antimicrobial Agents Development
The synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, incorporating various substituted piperazines and piperidines with a 1,3,5-triazine moiety, has been explored for antimicrobial purposes. These compounds were tested against a range of bacterial and fungal strains, indicating some possess noteworthy antimicrobial activity, presenting them as potential leads for drug discovery (Rahul V. Patel, Amit B. Patel, P. Kumari, & K. Chikhalia, 2012).
Antihypertensive Potential
Research on piperidine derivatives with a quinazoline ring system has identified compounds with strong hypotensive effects in hypertensive rat models, suggesting potential applications in developing antihypertensive agents (H Takai, H Obase, M Teranishi, A Karasawa, K Kubo, K Shuto, Y Kasuya, & K Shigenobu, 1986).
Alzheimer’s Disease Drug Candidates
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds underwent enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as Alzheimer’s disease treatments (A. Rehman, K. Nafeesa, M. Abbasi, S. Siddiqui, S. Rasool, S. A. Shah, & M. Ashraf, 2018).
Propiedades
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-14(8-11-19-9-4-1-5-10-19)18-20-15(22)12-6-2-3-7-13(12)17-16(20)23/h2-3,6-7H,1,4-5,8-11H2,(H,17,23)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYKDEWJBZKWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.